molecular formula C17H17N7O B2435302 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine CAS No. 727690-15-5

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine

Cat. No.: B2435302
CAS No.: 727690-15-5
M. Wt: 335.371
InChI Key: PLXBIYSCSUCDSE-UHFFFAOYSA-N
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Description

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a piperazine ring, a tetrazole ring, and a pyridine ring, making it a subject of interest in various fields of study.

Properties

IUPAC Name

[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c25-16(14-6-8-18-9-7-14)22-10-12-23(13-11-22)17-19-20-21-24(17)15-4-2-1-3-5-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXBIYSCSUCDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary components:

  • 1-Phenyl-1H-1,2,3,4-tetrazol-5-yl moiety : Synthesized via cyclization of phenyl azide with nitriles or via substitution reactions.
  • Piperazine-4-(pyridine-4-carbonyl) backbone : Constructed through acylation of piperazine with pyridine-4-carbonyl chloride or analogous electrophiles.

Retrosynthetic disconnection suggests two strategic routes:

  • Route A : Late-stage acylation of preformed 1-(1-phenyl-1H-tetrazol-5-yl)piperazine.
  • Route B : Sequential assembly of the tetrazole and pyridine-carbonyl groups on a piperazine core.

Synthetic Route A: Piperazine Acylation Followed by Tetrazole Functionalization

Synthesis of Piperazine-4-(Pyridine-4-Carbonyl) Intermediate

The acylation of piperazine with pyridine-4-carbonyl chloride is a well-established reaction. In a representative procedure:

  • Reagents : Piperazine (1.0 equiv), pyridine-4-carbonyl chloride (1.2 equiv), triethylamine (2.0 equiv), tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 12–24 hours under nitrogen.
  • Workup : Aqueous extraction, drying with anhydrous sodium sulfate, and solvent evaporation.
  • Yield : 75–85% after recrystallization from ethanol.

Key Consideration : Selective monoacylation requires controlled stoichiometry to avoid bis-acylation. Excess pyridine-4-carbonyl chloride necessitates careful quenching with aqueous sodium bicarbonate.

Introduction of 1-Phenyl-1H-Tetrazol-5-yl Group

The tetrazole ring is introduced via Huisgen cycloaddition or nucleophilic substitution:

Huisgen [3+2] Cycloaddition
  • Reagents : Piperazine-4-(pyridine-4-carbonyl) (1.0 equiv), phenyl azide (1.5 equiv), trimethylsilyl cyanide (1.2 equiv), zinc bromide catalyst.
  • Conditions : Reflux in toluene for 8–12 hours.
  • Yield : 60–70%.
Nucleophilic Substitution with Preformed Tetrazole
  • Reagents : 5-Chloro-1-phenyl-1H-tetrazole (1.2 equiv), piperazine-4-(pyridine-4-carbonyl) (1.0 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF).
  • Conditions : 80°C for 6 hours.
  • Yield : 55–65%.

Comparative Analysis : Cycloaddition offers better atom economy but requires hazardous azide handling. Substitution avoids azides but suffers from lower yields due to steric hindrance.

Synthetic Route B: Tetrazole Formation Prior to Piperazine Functionalization

Synthesis of 1-Phenyl-1H-Tetrazol-5-ylpiperazine

Condensation with Phenylhydrazine

Adapting methods from pyrazole synthesis:

  • Reagents : 1-Acetoacetylpiperazine (1.0 equiv), phenylhydrazine (1.1 equiv), ethanol, anhydrous sodium sulfate.
  • Conditions : Reflux at 80°C for 3 hours, followed by solvent removal.
  • Intermediate : Crude 1-(3-oxo-2-phenylhydrazono)piperazine.
  • Cyclization : Lawesson’s reagent (0.5 equiv) in THF at 50°C for 12 hours.
  • Yield : 70–80% after column chromatography.

Acylation with Pyridine-4-Carbonyl Chloride

Following intermediate purification:

  • Reagents : 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (1.0 equiv), pyridine-4-carbonyl chloride (1.1 equiv), triethylamine (1.5 equiv), dichloromethane.
  • Conditions : 0°C to room temperature, 6 hours.
  • Yield : 85–90%.

Advantage : Higher overall yield compared to Route A due to reduced steric effects during acylation.

Alternative Methodologies and Emerging Strategies

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, DMF solvent.
  • Yield Improvement : 10–15% increase over conventional heating.

Solid-Phase Synthesis

  • Support : Wang resin-functionalized piperazine.
  • Coupling Agents : HBTU/DIPEA for tetrazole incorporation.
  • Cleavage : TFA/CH2Cl2 (1:9).
  • Purity : >95% by HPLC.

Critical Comparison of Synthetic Routes

Parameter Route A Route B Microwave
Overall Yield (%) 55–65 70–80 75–85
Reaction Time (Hours) 18–24 15–18 0.5–1
Hazardous Reagents Phenyl azide Lawesson’s None
Purification Complexity Moderate High Low

Key Findings :

  • Route B outperforms Route A in yield but requires toxic reagents like Lawesson’s.
  • Microwave synthesis offers rapid access but demands specialized equipment.

Scalability and Industrial Considerations

Industrial production favors Route B due to:

  • Batch Compatibility : Adaptable to large-scale reflux systems.
  • Cost Efficiency : Lawesson’s reagent, though toxic, is cost-effective at scale.
  • Waste Management : Aqueous workup minimizes organic solvent waste.

Chemical Reactions Analysis

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or pyridine rings are replaced with other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and modified derivatives of the original compound .

Scientific Research Applications

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine stands out due to its unique combination of structural features and biological activities. Similar compounds include:

    2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one: This compound shares the tetrazole and piperazine rings but differs in the substitution pattern on the pyridine ring.

    (4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone: This compound has a similar core structure but includes a pyrrole ring instead of a pyridine ring.

Biological Activity

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N6O
  • Molecular Weight : 284.33 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its structural components. The tetrazole ring is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities. The piperazine moiety is often associated with neuroactive properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of tetrazole derivatives. For instance, compounds containing tetrazole rings have shown effectiveness against various bacterial strains. A study indicated that derivatives similar to our compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively documented. Research has demonstrated that compounds with piperazine structures can inhibit cancer cell proliferation. A derivative of piperazine was tested against different cancer cell lines, showing IC50 values comparable to established chemotherapeutics such as doxorubicin . The mechanism often involves apoptosis induction and cell cycle arrest.

Neuroactive Properties

Piperazine derivatives are also known for their neuroactive effects. The presence of the pyridine and tetrazole groups may enhance the interaction with serotonin receptors, suggesting potential applications in treating mood disorders or anxiety .

Case Studies

  • Antibacterial Study : A derivative similar to the compound was tested for its antibacterial efficacy. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .
  • Anticancer Evaluation : In vitro studies on a related piperazine derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM. This suggests that modifications in the structure could enhance anticancer activity .

Data Table

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialE. coli32
AnticancerMCF-715
NeuroactivitySerotonin ReceptorsN/A

Q & A

Q. What are the key synthetic pathways for preparing 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves two critical steps:

  • Tetrazole Ring Formation : Cyclization of phenylhydrazine derivatives with nitriles or carbonyl compounds under acidic conditions (e.g., HCl/EtOH reflux) to generate the 1-phenyl-1H-tetrazol-5-yl moiety .
  • Piperazine-Pyridine Coupling : Amide bond formation between the tetrazole-containing piperazine intermediate and pyridine-4-carbonyl chloride via nucleophilic acyl substitution. Catalysts like DCC (dicyclohexylcarbarbodiimide) or HOBt (hydroxybenzotriazole) enhance coupling efficiency .
    Optimization Strategies :
  • Temperature control (e.g., 0–5°C during coupling to minimize side reactions).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acid-sensitive steps) .
  • Purification of intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to reduce impurity carryover .

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., pyridine carbonyl at δ ~165 ppm in 13C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism using SHELXL for refinement .
  • HPLC-PDA : Quantifies purity (>95% by area normalization) and detects polar byproducts .

Advanced Research Questions

Q. How can computational methods like molecular docking or DFT calculations be integrated with experimental data to elucidate the compound's bioactivity mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with MD simulations (GROMACS) to assess binding stability .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity analysis .
  • Correlation with Bioassays : Cross-reference computational predictions with in vitro IC50 values (e.g., enzyme inhibition assays) to refine pharmacophore models .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement of piperazine-tetrazole derivatives?

Methodological Answer:

  • Multi-Software Validation : Compare refinement results from SHELXL (for small-molecule precision) with Phenix (for handling disorder or twinning) .
  • Electron Density Analysis : Use Olex2 to map residual density peaks, identifying potential solvent molecules or misplaced atoms.
  • Cross-Validation with Spectroscopic Data : Align crystallographic bond lengths/angles with DFT-optimized structures or NMR-derived NOE correlations .

Q. How do structural modifications (e.g., substituent variations on the phenyl or pyridine rings) influence the compound’s physicochemical properties and binding affinities?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -NO2) : Increase tetrazole ring acidity (pKa ~4.5), enhancing solubility in basic buffers. Monitor via UV-Vis spectroscopy at λmax ~260 nm .
    • Bulky Substituents (e.g., -CF3) : Introduce steric hindrance, reducing off-target interactions. Assess via competitive binding assays .
  • Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA/CoMSIA models to correlate logP, polar surface area, and IC50 values .

Q. What experimental design considerations are critical when scaling up the synthesis from milligram to gram quantities without compromising purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect intermediates in real-time .
  • Solvent Recycling : Use distillation to recover DMF or dichloromethane, reducing costs and environmental impact .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and minimize amorphous byproducts .

Q. What chromatographic techniques are optimal for purifying intermediates and the final compound, particularly when dealing with polar byproducts?

Methodological Answer:

  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar impurities .
  • Ion-Exchange Chromatography : Effective for isolating tetrazole-containing intermediates (pKa ~4–5) using DEAE cellulose resins .
  • Preparative TLC : Ideal for small-scale purification of UV-active intermediates (254 nm detection) .

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